2-(4-Bromobenzyl)pyridine

Organic Synthesis Process Chemistry Reaction Optimization

Substituting 2-(4-Bromobenzyl)pyridine with non-brominated analogs compromises Brompheniramine Maleate synthesis and PDE3 inhibitor potency. This exact CAS 74129-15-0 material resolves regio- and chemo-specific requirements. • Validated intermediate for Brompheniramine Maleate; 4-bromo substituent retained in final API. • PDE3 IC₅₀ 27 μM with 4-Br; non-brominated congeners show significantly reduced activity. • 93% isolated yield benchmark in Ru-catalyzed C-H activation methodologies. Procure with CoA confirming purity ≥98% and residual solvent compliance.

Molecular Formula C12H10BrN
Molecular Weight 248.12 g/mol
CAS No. 74129-15-0
Cat. No. B1266760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromobenzyl)pyridine
CAS74129-15-0
Molecular FormulaC12H10BrN
Molecular Weight248.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2
InChIKeyRFMXFCFRLZAZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromobenzyl)pyridine (CAS 74129-15-0): Core Chemical Identity & Procurement Baseline


2-(4-Bromobenzyl)pyridine (CAS 74129-15-0) is a heteroaromatic building block consisting of a pyridine ring substituted at the 2-position with a 4-bromobenzyl group. With a molecular formula of C₁₂H₁₀BrN and a molecular weight of 248.12 g·mol⁻¹, it is a crystalline solid characterized by a boiling point of 324.8±22.0 °C and a density of 1.4±0.1 g·cm⁻³ . The compound serves primarily as a versatile synthetic intermediate, most notably in the established industrial route to the H₁-antihistamine Brompheniramine Maleate, where it undergoes alkylation with 2-dimethylaminoethyl chloride [1]. Its bifunctional nature—a pyridine nitrogen capable of coordination or quaternization, and a benzylic bromide moiety susceptible to nucleophilic displacement or cross-coupling—positions it as a privileged scaffold for constructing more complex pharmacophores.

Why Generic Benzylpyridine Substitution Fails: The Critical Role of the 4-Bromo Regioisomer


Substituting 2-(4-Bromobenzyl)pyridine with a non-brominated or differently halogenated benzylpyridine analog introduces quantifiable deficits in synthetic utility and target engagement. The 4-bromo substituent is a structural prerequisite for the downstream synthesis of Brompheniramine, as the bromine atom is retained in the final drug substance where it participates in key H₁-receptor binding interactions [1]. In medicinal chemistry campaigns, replacing the 4-bromo group with 4-chloro, 4-fluoro, or unsubstituted benzyl congeners has been shown to dramatically alter PDE3 inhibitory potency and anticancer activity, underscoring that the electronic and steric profile of the bromine atom is non-interchangeable [2]. Furthermore, the 2-substituted pyridine regioisomer is essential; the 3- and 4-pyridyl isomers exhibit different coordination chemistry and yield divergent products in metal-catalyzed transformations . These regio- and chemo-specific requirements preclude simple analog substitution and justify dedicated sourcing of the exact CAS 74129-15-0 material.

2-(4-Bromobenzyl)pyridine (74129-15-0): Quantitative Differentiation Evidence Versus Closest Analogs


Synthesis Reaction Yield: 93% Isolated Yield vs. Literature Precedents

In a ruthenium-catalyzed transformation, 2-(4-bromobenzyl)pyridine was converted to 3-(4-bromobenzyl)pyridine in 93% isolated yield after 10 hours in dichloromethane . This represents a higher yield compared to the classical uncatalyzed thermal rearrangement of 2-benzylpyridines, which typically affords 60–75% yield under comparable conditions . The 93% yield demonstrates the compound's efficient participation in metal-catalyzed C–H functionalization chemistry, a key differentiator for procurement in medicinal chemistry programs requiring high-throughput analog synthesis.

Organic Synthesis Process Chemistry Reaction Optimization

Validated Intermediate Status in FDA-Approved Drug Synthesis

2-(4-Bromobenzyl)pyridine is the direct, literature-precedented intermediate in the two-step synthesis of Brompheniramine Maleate, a globally marketed H₁-antihistamine [1]. In this validated route, the compound undergoes alkylation with 2-dimethylaminoethyl chloride in the presence of sodium amide to deliver Brompheniramine [1]. In contrast, the 2-benzylpyridine parent compound (CAS 101-82-6) and its 4-chloro analog (CAS 73765-18-3) cannot serve as direct substitutes because they lack the bromine atom required in the final drug substance . This established industrial pedigree provides procurement confidence that the compound meets the structural and quality specifications demanded by regulated pharmaceutical manufacturing.

Pharmaceutical Process Chemistry API Intermediate Antihistamine

Boiling Point Differential Versus Common Synthetic Analogs

The boiling point of 2-(4-bromobenzyl)pyridine is reported as 324.8±22.0 °C at 760 mmHg, which is significantly elevated compared to the non-brominated 2-benzylpyridine (bp 276–278 °C) and the 4-chloro analog (bp ~305 °C, estimated) . This ~49 °C increase in boiling point relative to 2-benzylpyridine arises from the increased molecular weight and polarizability conferred by the bromine substituent, which enhances intermolecular van der Waals interactions. The higher boiling point directly impacts purification strategy: fractional distillation may be less practical, favoring recrystallization or column chromatography, which may influence solvent selection and cost for large-scale operations.

Physicochemical Characterization Purification Distillation

Optimal Application Scenarios for 2-(4-Bromobenzyl)pyridine Based on Quantitative Differentiation Evidence


Large-Scale Brompheniramine Maleate Manufacturing

The compound is the optimal choice for CDMOs and generic pharmaceutical manufacturers producing Brompheniramine Maleate according to the established literature route. Its validated intermediate status and the structural requirement for a 4-bromophenyl moiety in the final API make it irreplaceable by non-brominated analogs. Procurement teams should prioritize suppliers offering this exact CAS number with certificates of analysis (CoA) demonstrating purity ≥98% and residual solvent compliance .

Medicinal Chemistry SAR Exploration Around the 4-Bromobenzyl Motif

In PDE3 inhibitor or anticancer SAR programs, 2-(4-bromobenzyl)pyridine provides the optimal starting point for systematic halogen scanning. Data have demonstrated that replacing the 4-bromo substituent with other halogens or hydrogen profoundly modulates PDE3 IC₅₀ values (e.g., the 4-bromophenyl analog exhibited a PDE3 IC₅₀ of 27 μM, while non-brominated congeners showed significantly reduced activity) . Sourcing the pure bromo compound ensures the SAR baseline is correctly established, enabling unambiguous attribution of potency changes to structural modifications.

Transition Metal-Catalyzed C–H Functionalization Methodology Development

For academic and industrial laboratories developing new C–H activation methodologies, 2-(4-bromobenzyl)pyridine serves as an excellent model substrate. The reported 93% isolated yield in a ruthenium-catalyzed rearrangement establishes a performance benchmark against which new catalytic systems can be measured. Its dual functionality—a directing pyridyl group and a reactive benzylic C–H bond—makes it ideal for reaction optimization studies intended for publication or process development.

Analytical Reference Standard for Brompheniramine-Related Impurity Profiling

Quality control laboratories supporting Brompheniramine Maleate production require this compound as a reference standard for process-related impurity identification and quantification. Its boiling point (324.8 °C) and distinct chromatographic retention relative to 2-benzylpyridine facilitate unambiguous HPLC/GC method development . Procurement of high-purity material (≥99%) with full characterization data is essential for pharmacopeial compliance.

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